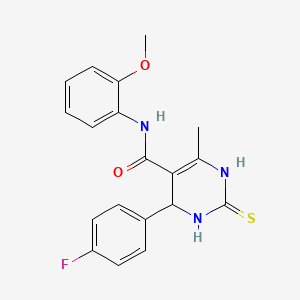
1-amino-4-bromo-2-cyclohexylanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-bromo-2-cyclohexylanthra-9,10-quinone, commonly known as ABAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. ABAQ belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ABAQ involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, ultimately leading to cell death. ABAQ induces the production of ROS by inhibiting the activity of antioxidant enzymes within cancer cells.
Biochemical and physiological effects
ABAQ has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. ABAQ has also been found to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ABAQ in lab experiments is its selective cytotoxicity towards cancer cells. ABAQ has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using ABAQ is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on ABAQ. One area of interest is the development of more efficient synthesis methods for ABAQ. Another area of research is the investigation of the potential synergistic effects of ABAQ with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of ABAQ for cancer treatment.
Métodos De Síntesis
The synthesis of ABAQ involves the reaction of 1-amino-4-bromo-2-cyclohexylanthraquinone with sodium hydride in dimethylformamide. The resulting product is then purified using column chromatography to obtain pure ABAQ.
Aplicaciones Científicas De Investigación
ABAQ has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. ABAQ has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
1-amino-4-bromo-2-cyclohexylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c21-15-10-14(11-6-2-1-3-7-11)18(22)17-16(15)19(23)12-8-4-5-9-13(12)20(17)24/h4-5,8-11H,1-3,6-7,22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAZBIKMAGMEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)
![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)
![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)